molecular formula C21H31N3O5S2 B2659606 1-{[1-(4-butoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine CAS No. 956271-01-5

1-{[1-(4-butoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine

Cat. No.: B2659606
CAS No.: 956271-01-5
M. Wt: 469.62
InChI Key: NUIBUSRWHVNJKT-UHFFFAOYSA-N
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Description

1-{[1-(4-butoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is a complex organic compound with a molecular formula of C21H31N3O5S2. This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazole ring, and a butoxybenzenesulfonyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-{[1-(4-butoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the butoxybenzenesulfonyl group. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this one.

Chemical Reactions Analysis

1-{[1-(4-butoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{[1-(4-butoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-{[1-(4-butoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-{[1-(4-butoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and biological activities

Properties

IUPAC Name

1-[1-(4-butoxyphenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonyl-3-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O5S2/c1-5-6-14-29-19-9-11-20(12-10-19)30(25,26)24-18(4)21(17(3)22-24)31(27,28)23-13-7-8-16(2)15-23/h9-12,16H,5-8,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIBUSRWHVNJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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